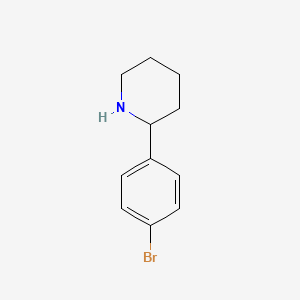

2-(4-Bromophenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEZGFYJGORZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402048 | |

| Record name | 2-(4-bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-14-1 | |

| Record name | 2-(4-bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-(4-Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(4-Bromophenyl)piperidine. Due to a scarcity of publicly available experimental data for this specific isomer, this document leverages predicted values and draws parallels with the better-characterized isomer, 4-(4-Bromophenyl)piperidine, to offer a thorough profile. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, providing essential data for modeling, formulation, and quality control. Detailed experimental protocols for determining key physical properties are also included, alongside a logical workflow for the characterization of such compounds.

Introduction

This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and materials science. The piperidine ring is a common scaffold in many pharmaceuticals, and the introduction of a bromophenyl group can significantly influence the molecule's physicochemical and biological properties. A thorough understanding of its physical characteristics is paramount for its application in research and development. This guide summarizes the available data on its core physical properties.

Molecular Structure and Chemical Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄BrN

-

Molecular Weight: 240.14 g/mol

Tabulated Physical Properties

The following tables summarize the predicted and, where available, experimental physical properties of this compound and its related isomer, 4-(4-Bromophenyl)piperidine.

Table 1: Predicted Physicochemical Properties of (S)-2-(4-Bromophenyl)piperidine

| Property | Value | Source |

| Boiling Point | 305.1 ± 35.0 °C | [1][3] |

| pKa | 9.49 ± 0.10 | [3] |

| Density | 1.313 ± 0.06 g/cm³ | [3] |

| LogP | 3.2637 | [2] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Table 2: Experimental and Predicted Physical Properties of 4-(4-Bromophenyl)piperidine (Isomer for Comparison)

| Property | Value | Source |

| Melting Point | 144-146 °C | [4][5] |

| Boiling Point (Predicted) | 307.6 ± 42.0 °C | [4] |

| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.14 ± 0.10 | [4][5] |

| Form | Solid | [4] |

| Color | Pale yellow | [4] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties, applicable to this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[6]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

-

Procedure:

-

A small, dry sample of the crystalline compound is finely powdered.

-

The powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially.

-

The heating rate is slowed to 1-2 °C per minute as the melting point is approached.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.[6]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

-

Apparatus: Simple distillation apparatus including a round-bottom flask, distillation head, condenser, thermometer, and receiving flask.[6]

-

Procedure:

-

A sample of the liquid is placed in the round-bottom flask along with boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.[6]

-

The flask is heated gently.

-

The temperature at which the liquid actively boils and a stable temperature is observed on the thermometer is recorded as the boiling point.[6]

-

Solubility Assessment

Solubility is determined by observing the dissolution of a solute in a solvent.[7][8]

-

Apparatus: Test tubes, vortex mixer, and a set of standard solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated using a vortex mixer for a set period.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If not, it is classified as partially soluble or insoluble. The process can be repeated with increasing amounts of solvent to determine a quantitative solubility.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

-

Apparatus: NMR spectrometer (e.g., 400 MHz).

-

Procedure for ¹H and ¹³C NMR:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The spectrum is acquired according to the instrument's standard operating procedures.

-

The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and analyzed for chemical shifts, integration, and coupling patterns.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[9]

-

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is infused into the mass spectrometer.

-

The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The data is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical and structural characterization of a novel chemical entity like this compound.

Caption: Workflow for the Physical and Structural Characterization of this compound.

Conclusion

This technical guide provides a summary of the currently available and predicted physical properties of this compound. While experimental data for this specific compound is limited, the provided predictions and comparative data for its 4-isomer offer a solid foundation for researchers. The detailed experimental protocols and the logical workflow diagram serve as a practical resource for the physical and structural characterization of this and similar novel compounds, ensuring a standardized and thorough approach in a research and development setting.

References

- 1. (S)-2-(4-BROMOPHENYL)PIPERIDINE CAS#: 1228559-45-2 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. (S)-2-(4-BROMOPHENYL)PIPERIDINE | 1228559-45-2 [amp.chemicalbook.com]

- 4. 80980-89-8 CAS MSDS (4-(4'-Bromophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. amherst.edu [amherst.edu]

- 9. PubChemLite - 4-(2-bromophenyl)piperidine hydrochloride (C11H14BrN) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 2-(4-Bromophenyl)piperidine

CAS Number: 383128-14-1

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)piperidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, and while specific biological data is limited in publicly available literature, it explores the potential therapeutic applications based on the broader class of 2-arylpiperidine derivatives.

Compound Identity and Physicochemical Properties

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of a bromophenyl group at the 2-position of the piperidine ring is a key structural feature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 383128-14-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₄BrN | --INVALID-LINK--[1] |

| Molecular Weight | 240.14 g/mol | --INVALID-LINK--[1] |

| Appearance | Off-white solid | Generic vendor data |

| Boiling Point | 305.1 °C at 760 mmHg (Predicted) | Echemi |

| Density | 1.3 g/cm³ (Predicted) | Echemi |

Synthesis and Spectroscopic Data

Similarly, specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not extensively published. For structurally similar compounds, such as 4-(4'-Bromophenyl)piperidine, characteristic signals in ¹H NMR would include multiplets for the piperidine ring protons and signals in the aromatic region for the bromophenyl group.[2][3] ¹³C NMR would show corresponding aliphatic and aromatic carbon signals.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for this compound is scarce, the 2-arylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly for central nervous system (CNS) disorders.

Potential Therapeutic Areas:

-

Neurological Disorders: Derivatives of 2-piperidone, a related scaffold, have been investigated for their potential to inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease.[4] These compounds have also shown anti-inflammatory properties in microglia, suggesting a neuroprotective role.

-

Neuropsychiatric Disorders: Arylpiperazine-benzylpiperidines have been designed and synthesized as dual serotonin and norepinephrine reuptake inhibitors, with some compounds showing potent inhibitory activity.[5] This highlights the potential of the piperidine moiety in modulating neurotransmitter systems.

The piperidine ring is a prevalent feature in a wide range of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific interactions with biological targets.[6]

Experimental Protocols (Representative)

Due to the lack of specific published experimental data for this compound, the following protocols are representative examples for the evaluation of related 2-arylpiperidine compounds.

Representative Synthesis of a 2-Arylpiperidine Derivative (Hypothetical):

A potential synthetic route could involve the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to an N-protected 2,3-dihydro-4-pyridone.[7]

-

Step 1: Preparation of N-protected 2,3-dihydro-4-pyridone. The starting pyridone is protected with a suitable group, such as a carbamate.

-

Step 2: Asymmetric 1,4-Addition. The protected pyridone is reacted with 4-bromophenylboronic acid in the presence of a rhodium catalyst and a chiral ligand.

-

Step 3: Reduction and Deprotection. The resulting enone is reduced, and the protecting group is removed to yield the final this compound.

Representative Biological Assay: Serotonin Transporter (SERT) Inhibition Assay (Hypothetical):

This assay would be used to determine the potency of this compound in inhibiting serotonin reuptake.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter are cultured.

-

Assay Procedure:

-

Cells are plated in a 96-well plate.

-

The test compound (this compound) at various concentrations is added to the wells.

-

A radiolabeled substrate for the transporter (e.g., [³H]5-HT) is added.

-

After incubation, the uptake of the radiolabeled substrate is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC₅₀) is calculated.

Logical Relationships and Workflows

The following diagrams illustrate a typical workflow for the discovery and preclinical evaluation of a novel compound like this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]

- 3. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of (S)-2-(4-Bromophenyl)piperidine

This technical guide provides a detailed overview of the available physicochemical data for (S)-2-(4-Bromophenyl)piperidine, with a specific focus on its boiling point. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

(S)-2-(4-Bromophenyl)piperidine is a substituted piperidine derivative. The quantitative physicochemical properties are summarized in the table below. It is important to note that the boiling point is a predicted value obtained from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrN | [1][2] |

| Molecular Weight | 240.14 g/mol | [1][2] |

| Predicted Boiling Point | 305.1 ± 35.0 °C | [2] |

| Predicted Density | 1.313 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 9.49 ± 0.10 | [2] |

Experimental Protocols

Thiele Tube Method:

-

Sample Preparation: A small amount of the liquid sample (typically less than 1 mL) is placed into a small-diameter test tube (a fusion tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample within the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated at the side arm. The design of the tube allows for the circulation of the heating liquid, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. Heating should continue until the bubbling is rapid and continuous.

-

Boiling Point Determination: The heat source is then removed. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Illustrative Experimental Workflow

The following diagram illustrates a general synthetic pathway for a related compound, 4-(4'-Bromophenyl)piperidine, which can be conceptually similar to the synthesis of the target molecule. This provides a visual representation of a typical experimental workflow in the synthesis of such compounds.

References

A Technical Guide to (Bromophenyl)piperidines: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the chemical and physical properties of bromophenyl)piperidine isomers, with a specific focus on the characteristics that contribute to their typical appearance as off-white solids. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties. The bromophenyl-substituted variants are important intermediates and building blocks in the synthesis of more complex molecules with potential therapeutic applications.[1][2]

While the query specifically concerns the off-white solid appearance of 2-(4-Bromophenyl)piperidine, detailed public-domain data, including comprehensive experimental protocols and biological pathway interactions for this specific isomer, is limited. Its isomeric counterpart, 4-(4-Bromophenyl)piperidine, is more extensively documented. An off-white or pale yellow appearance is common for solid organic compounds of this nature, often resulting from minor impurities remaining after synthesis and purification.[3]

Due to the scarcity of detailed information on the 2-isomer, this guide will use the well-characterized 4-(4-Bromophenyl)piperidine as a primary example to illustrate the synthesis, purification, and characterization techniques that yield a solid product. This provides a representative technical framework applicable to this class of compounds.

Physicochemical and Spectroscopic Data

The consistent isolation of 4-(4-Bromophenyl)piperidine as a solid is supported by its measured physical properties. The appearance is typically described as a white or pale yellow solid, consistent with a purified crystalline organic compound.[3][4]

Physical and Chemical Properties

Quantitative data for 4-(4-Bromophenyl)piperidine is summarized in the table below, providing key identifiers and physical constants.

| Property | Value | Reference(s) |

| Chemical Name | 4-(4-Bromophenyl)piperidine | [5] |

| CAS Number | 80980-89-8 | [6] |

| Molecular Formula | C₁₁H₁₄BrN | [4] |

| Molecular Weight | 240.14 g/mol | [4] |

| Appearance | White to Pale Yellow Solid | [3][4] |

| Melting Point | 144-146 °C | [3] |

| Boiling Point | 307.6±42.0 °C (Predicted) | [3] |

Spectroscopic Characterization

Structural confirmation of synthesized 4-(4-Bromophenyl)piperidine is achieved through standard spectroscopic methods. The data below is characteristic of the compound's structure.[4]

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, MeOD): δ 1.55-1.59 (2H, m), 1.61-1.70 (2H, m), 2.55-2.56 (1H, m), 2.64-2.70 (2H, m), 3.09-3.06 (2H, m), 7.13 (2H, J = 8.0 Hz, d), 7.31 (2H, J = 8.0 Hz, d) | [4] |

| ¹³C NMR | (100 MHz, MeOD): δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, 145.3 | [4] |

| Mass Spec. | m/z (ESI-MS): 241 [M+H]⁺ | [4] |

Experimental Protocols

The off-white solid appearance of bromophenyl)piperidines is a direct result of the synthesis and purification methods employed. The following is a detailed protocol for the synthesis of 4-(4-Bromophenyl)piperidine, which yields the compound as a white solid.[4]

Synthesis of 4-(4-Bromophenyl)piperidine

This procedure details the catalytic hydrogenation of a tetrahydropyridine precursor.

Materials:

-

4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol)

-

Anhydrous Methanol (20 mL)

-

Triethylamine (2 mL)

-

Rhodium on Carbon (Rh/C) catalyst (0.060 g)

-

Celite™

-

Hydrogen gas (H₂)

Procedure:

-

A solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) is prepared in anhydrous methanol (20 mL) and triethylamine (2 mL).

-

The Rh/C catalyst (0.060 g) is added to the solution.

-

The reaction mixture is placed in a hydrogen atmosphere at a pressure of 100 psi.

-

The mixture is stirred at room temperature for 24 hours.

-

Upon completion, the reaction mixture is filtered through a Celite™ filter cake to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford 4-(4-bromophenyl)piperidine as a white solid.

-

The expected yield is approximately 0.91 g (98%).[4]

Visualized Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflow for the synthesis of 4-(4-bromophenyl)piperidine and a representative signaling pathway that is often a target for piperidine-based drug candidates.

Caption: A flowchart detailing the synthesis of 4-(4-bromophenyl)piperidine.

Caption: A generalized PI3K/Akt pathway, a common target in cancer drug discovery.[2][7]

References

- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 2. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(4-Bromophenyl)piperidine | C11H14BrN | CID 2757159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [chemicalbook.com]

- 7. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Bromophenyl)piperidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Bromophenyl)piperidine. Due to the limited availability of specific biological data for this particular isomer in publicly accessible literature, this document also includes relevant information on the broader class of phenylpiperidine derivatives to provide a contextual understanding of its potential pharmacological significance.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. These values are consistent for its various isomers.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₄BrN | [1] |

| Molecular Weight | 240.14 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 1228559-45-2 ((S)-enantiomer) | [1] |

Biological and Pharmacological Context

There is a significant body of research on phenylpiperidine derivatives, many of which exhibit potent activity within the central nervous system (CNS).[2][3] This class of compounds is well-known for its interaction with opioid receptors, leading to the development of numerous analgesic drugs.[2]

It is important to note that slight structural modifications can lead to significant changes in pharmacological activity. Therefore, without specific experimental data, the biological profile of this compound remains speculative. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6]

Experimental Protocols

Detailed experimental data specifically for this compound is scarce in the available literature. However, the following section provides a representative synthetic protocol adapted from a known procedure for a closely related isomer, 4-(4'-Bromophenyl)piperidine. This protocol illustrates a general method that could likely be adapted for the synthesis of the 2-isomer.

Representative Synthesis of a Bromophenylpiperidine Derivative

This protocol outlines the synthesis of a bromophenylpiperidine via the hydrogenation of a tetrahydropyridine precursor.

Materials:

-

Precursor (e.g., 2-(4-bromophenyl)-1,2,3,6-tetrahydropyridine)

-

Anhydrous Methanol

-

Triethylamine

-

Rhodium on Carbon (Rh/C) catalyst

-

Hydrogen gas

-

Celite™

Procedure:

-

Dissolve the tetrahydropyridine precursor in anhydrous methanol and triethylamine in a suitable reaction vessel.

-

Add the Rh/C catalyst to the solution.

-

Place the reaction mixture in a hydrogen atmosphere (e.g., 100 psi).

-

Stir the mixture at room temperature for approximately 24 hours.

-

Upon completion of the reaction, filter the mixture through a pad of Celite™ to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The final product can be further purified by crystallization or chromatography.

Characterization: The structure and purity of the synthesized compound would typically be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a chemical compound such as this compound.

This guide provides a foundational understanding of this compound based on its chemical structure and the broader context of related compounds. Further experimental investigation is necessary to fully elucidate its specific biological activities and potential applications.

References

- 1. (S)-2-(4-BROMOPHENYL)PIPERIDINE | 1228559-45-2 [amp.chemicalbook.com]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the NMR Data Interpretation of 2-(4-Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for 2-(4-Bromophenyl)piperidine. Due to the limited availability of experimental spectral data for this specific compound in publicly accessible databases, this guide presents a comparative analysis with its isomers, 1-(4-bromophenyl)piperidine and 4-(4-bromophenyl)piperidine, alongside predicted NMR data for the target molecule. Furthermore, this document outlines the standard experimental protocols for acquiring high-quality NMR spectra for similar small organic molecules.

Comparative NMR Data of Bromophenylpiperidine Isomers

To provide a contextual framework for the interpretation of the NMR data of this compound, this section summarizes the reported experimental ¹H and ¹³C NMR data for its 1- and 4-substituted isomers.

1-(4-Bromophenyl)piperidine

Table 1: ¹H NMR Data of 1-(4-Bromophenyl)piperidine

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.31 - 7.27 | d | 9.1 | 2H |

| H-3', H-5' | 6.79 - 6.73 | d | 9.1 | 2H |

| H-2, H-6 | 3.12 | t | 5.4 | 4H |

| H-3, H-5 | 1.69 - 1.63 | m | 4H | |

| H-4 | 1.58 - 1.55 | m | 2H |

Solvent: CDCl₃, Frequency: 400 MHz

4-(4-Bromophenyl)piperidine

Table 2: ¹H and ¹³C NMR Data of 4-(4-Bromophenyl)piperidine

| ¹H NMR | ¹³C NMR | |||||

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Carbon | Chemical Shift (δ, ppm) |

| H-2', H-6' | 7.31 | d | 8.0 | 2H | C-1' | 145.3 |

| H-3', H-5' | 7.13 | d | 8.0 | 2H | C-4' | 119.4 |

| H-2, H-6 (ax, eq) | 3.09 - 3.06 | m | 2H | C-2', C-6' | 128.5 | |

| H-3, H-5 (ax, eq) | 2.64 - 2.70 | m | 2H | C-3', C-5' | 131.2 | |

| H-4 | 2.55 - 2.56 | m | 1H | C-4 | 41.4 | |

| H-3, H-5 (ax, eq) | 1.61 - 1.70 | m | 2H | C-2, C-6 | 45.6 | |

| H-2, H-6 (ax, eq) | 1.55 - 1.59 | m | 2H | C-3, C-5 | 32.7 |

Solvent: MeOD, ¹H Frequency: 400 MHz, ¹³C Frequency: 100 MHz

Predicted NMR Data for this compound

In the absence of experimentally acquired spectra, the following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using a validated NMR prediction algorithm and serve as a reliable estimate for spectral interpretation.

Table 3: Predicted ¹H NMR Data of this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| H-2', H-6' | 7.45 |

| H-3', H-5' | 7.20 |

| H-2 | 3.65 |

| H-6eq | 3.15 |

| H-6ax | 2.70 |

| H-3eq | 2.05 |

| H-3ax | 1.80 |

| H-4, H-5 | 1.70 - 1.50 |

| NH | 1.90 |

Solvent: CDCl₃

Table 4: Predicted ¹³C NMR Data of this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | 143.5 |

| C-4' | 121.0 |

| C-2', C-6' | 128.5 |

| C-3', C-5' | 131.5 |

| C-2 | 60.0 |

| C-6 | 47.0 |

| C-3 | 32.0 |

| C-5 | 26.0 |

| C-4 | 25.0 |

Solvent: CDCl₃

Experimental Protocols for NMR Data Acquisition

The following section details the standard methodologies for the preparation and acquisition of NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other common solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) and methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles. If particulates are present, filter the solution through a small plug of cotton or glass wool in the pipette.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Number of Scans (NS): 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard.

Visualization of NMR Data Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for a compound such as this compound.

Caption: Workflow for NMR data acquisition and interpretation.

An In-depth Technical Guide to the Stability and Reactivity Profile of 2-(4-Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of 2-(4-Bromophenyl)piperidine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule, this guide combines known physicochemical properties with established principles of stability and reactivity for the broader classes of 2-arylpiperidines and bromophenyl compounds. It is intended to serve as a foundational resource for researchers, offering insights into its handling, storage, potential degradation pathways, and reactivity with common reagents.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (S)-2-(4-Bromophenyl)piperidine is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and physiological environments.

| Property | Value | Source |

| CAS Number | 1228559-45-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄BrN | [1][2] |

| Molecular Weight | 240.14 g/mol | [1][2] |

| Appearance | Not specified (likely a solid) | Inferred from related compounds[4] |

| Boiling Point (Predicted) | 305.1 ± 35.0 °C | [3] |

| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.49 ± 0.10 | [3] |

| LogP (Predicted) | 3.2637 | [1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Stability Profile

2.1. General Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound. Based on safety data for similar compounds, the following practices are recommended:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] Refrigeration may be advisable for long-term storage.[7]

-

Handling: Use in a chemical fume hood.[7] Avoid breathing dust, vapor, mist, or gas.[5][7] Avoid contact with skin and eyes.[5][7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[7][8]

2.2. Forced Degradation Studies

Forced degradation studies are necessary to understand the intrinsic stability of the molecule. The following conditions are recommended based on ICH guidelines.

2.2.1. Hydrolytic Stability

-

Expected Reactivity: The piperidine ring itself is generally stable to hydrolysis. The C-Br bond on the phenyl ring is also typically stable under common hydrolytic conditions. Degradation, if any, would likely be minimal.

-

Experimental Protocol:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.

-

Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Withdraw samples at various time points.

-

Neutralize the samples before analysis.

-

Analyze the samples using a suitable stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

2.2.2. Oxidative Stability

-

Expected Reactivity: The piperidine ring, particularly the nitrogen and the adjacent methylene groups, can be susceptible to oxidation. The bromophenyl ring is generally stable to mild oxidation.

-

Experimental Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Maintain the solution at room temperature or slightly elevated temperature for a defined period.

-

Withdraw samples at various time points.

-

Quench the reaction if necessary.

-

Analyze the samples by HPLC.

-

2.2.3. Thermal Stability

-

Expected Reactivity: The molecule is expected to be relatively stable at ambient temperatures. At elevated temperatures, degradation may occur, potentially involving the piperidine ring.

-

Experimental Protocol:

-

Expose the solid compound to dry heat (e.g., 80-105 °C) for a specified duration.

-

For solutions, heat at a controlled temperature below the solvent's boiling point.

-

Analyze the samples at different time intervals by HPLC.

-

2.2.4. Photostability

-

Expected Reactivity: Compounds with aromatic rings can be susceptible to photodecomposition. The carbon-bromine bond can also be photolabile.

-

Experimental Protocol (based on ICH Q1B guidelines):

-

Expose the solid compound and its solution to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent and UV lamps).

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

-

A dark control sample should be stored under the same conditions to differentiate between thermal and photodegradation.

-

Analyze the samples by HPLC.

-

The following diagram illustrates a general workflow for conducting forced degradation studies.

Reactivity Profile

The reactivity of this compound is determined by the functional groups present: the secondary amine of the piperidine ring and the bromophenyl group.

3.1. Piperidine Ring Reactivity

-

Basicity: The nitrogen atom of the piperidine ring is basic and will react with acids to form piperidinium salts.

-

N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated using appropriate electrophiles.

-

N-Boc Protection: The nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, which is a common strategy in organic synthesis to modulate reactivity.[9] The N-Boc group is stable to many reaction conditions but can be removed with strong acids.[10]

-

Oxidation: As mentioned in the stability section, the piperidine ring can be oxidized.

-

Lithiation: The N-Boc protected 2-arylpiperidines can undergo deprotonation at the benzylic position (the carbon attached to both the phenyl ring and the piperidine ring) using strong bases like n-butyllithium, often in the presence of a chiral ligand for asymmetric synthesis.

3.2. Bromophenyl Group Reactivity

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring.

-

Grignard and Organolithium Formation: The aryl bromide can be converted to a Grignard reagent or an organolithium species, which can then react with various electrophiles.

-

Nucleophilic Aromatic Substitution: Under harsh conditions, the bromine atom can be displaced by strong nucleophiles.

The following diagram illustrates some of the key reactivity pathways for this compound.

Potential Biological Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been detailed in the available literature, the 2-arylpiperidine scaffold is a common motif in many biologically active compounds. These compounds are known to interact with a variety of receptors and enzymes. The logical relationship for investigating the biological activity would follow a standard drug discovery workflow.

Conclusion

This compound is a versatile molecule with a rich potential for chemical modification and incorporation into novel pharmaceutical agents. While specific stability data is not yet publicly available, this guide provides a robust framework for its handling, stability assessment, and exploration of its reactivity. The secondary amine of the piperidine ring offers a site for straightforward functionalization, while the bromophenyl group serves as a key anchor for a variety of powerful cross-coupling reactions. A thorough understanding of its stability and reactivity, as outlined in this guide, is paramount for its successful application in research and drug development. It is strongly recommended that comprehensive forced degradation studies be conducted to fully elucidate its stability profile and to develop a validated stability-indicating analytical method.

References

- 1. chemscene.com [chemscene.com]

- 2. (S)-2-(4-BROMOPHENYL)PIPERIDINE | 1228559-45-2 [chemicalbook.com]

- 3. (S)-2-(4-BROMOPHENYL)PIPERIDINE CAS#: 1228559-45-2 [amp.chemicalbook.com]

- 4. 80980-89-8 CAS MSDS (4-(4'-Bromophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. peptide.com [peptide.com]

- 7. aobchem.com [aobchem.com]

- 8. afgsci.com [afgsci.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to High-Purity 2-(4-Bromophenyl)piperidine for Researchers and Drug Development Professionals

An authoritative resource on the procurement, synthesis, quality control, and potential applications of 2-(4-Bromophenyl)piperidine, a key building block in modern medicinal chemistry.

Introduction

This compound is a substituted piperidine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The piperidine scaffold is a well-established "privileged structure" in pharmacology, present in a wide array of approved pharmaceuticals due to its favorable pharmacokinetic properties and ability to interact with a variety of biological targets. The incorporation of a 4-bromophenyl group at the 2-position of the piperidine ring offers a valuable handle for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures for novel therapeutic agents.

This technical guide provides a comprehensive overview of high-purity this compound, intended for researchers, scientists, and drug development professionals. It covers essential aspects from procurement and synthesis to quality control and potential biological applications, supported by detailed experimental considerations and data presented in a clear, accessible format.

Procurement of High-Purity this compound

The acquisition of high-purity starting materials is a critical first step in any research and development endeavor. Several chemical suppliers offer this compound, with purities typically ranging from 95% to over 99%. When selecting a supplier, it is crucial to consider not only the quoted purity but also the analytical techniques used for its determination and the availability of a comprehensive Certificate of Analysis (CoA).

Below is a summary of representative suppliers for this compound. Please note that pricing is often subject to inquiry and can vary based on quantity and purity.

| Supplier | CAS Number | Purity | Available Quantities |

| Shanghai Amole Biotechnology Co., Ltd. | 383128-14-1 | ≥ 97.0% | 100mg, 250mg, 1g, 5g |

| ChemScene | 1228559-45-2 ((S)-enantiomer) | ≥ 95% | Inquire |

| Chem-Impex | 383128-14-1 | ≥ 95% (NMR) | Inquire |

Purchasing Workflow:

The process of procuring a high-purity chemical like this compound typically follows a structured workflow to ensure quality and regulatory compliance.

The Versatile Synthon: A Technical Guide to 2-(4-Bromophenyl)piperidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)piperidine is a valuable heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a piperidine ring substituted at the 2-position with a bromophenyl group, offers a confluence of functionalities that are highly sought after in the design of novel therapeutic agents and complex organic molecules. The presence of a secondary amine within the piperidine ring and a reactive bromine atom on the phenyl ring provides two distinct handles for a variety of chemical transformations. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its role as a versatile synthon in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BrN | ChemScene |

| Molecular Weight | 240.14 g/mol | ChemScene |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | Inferred |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically involving the formation of the C-C bond between the pyridine and bromophenyl moieties, followed by the reduction of the pyridine ring. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction followed by catalytic hydrogenation.

Synthetic Pathway Overview

A plausible and efficient synthetic route is outlined below. This pathway leverages well-established and high-yielding reactions in organic synthesis.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Bromophenyl)pyridine via Suzuki-Miyaura Coupling

This reaction facilitates the formation of the C-C bond between the pyridine ring and the bromophenyl group.

Reagents and Materials:

-

2-Bromopyridine

-

4-Bromophenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium carbonate, Potassium phosphate)

-

Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromopyridine (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and the palladium catalyst (0.02-0.05 eq).

-

Add the chosen solvent, followed by an aqueous solution of the base (2.0 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(4-bromophenyl)pyridine.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The reduction of the pyridine ring to a piperidine ring is a crucial step to yield the final product.

Reagents and Materials:

-

2-(4-Bromophenyl)pyridine

-

Catalyst (e.g., Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C))

-

Solvent (e.g., Methanol, Ethanol, Acetic Acid)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reaction vessel, dissolve 2-(4-bromophenyl)pyridine (1.0 eq) in the chosen solvent.

-

Add the hydrogenation catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by crystallization or column chromatography if necessary.

Key Reactions of this compound

The bifunctional nature of this compound allows for a diverse range of chemical transformations, making it a highly versatile building block.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can undergo various reactions.

Caption: Reactions involving the piperidine nitrogen of the title compound.

-

N-Alkylation: Reaction with alkyl halides in the presence of a base introduces an alkyl group on the nitrogen atom.

-

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides N-substituted products.

Reactions at the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions.

Caption: Cross-coupling reactions at the bromophenyl moiety.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form new C-C bonds, leading to biaryl structures.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, yielding substituted aniline derivatives.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to construct C-C triple bonds.

Applications in Drug Discovery

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The 2-arylpiperidine motif, in particular, is a key pharmacophore in a variety of biologically active compounds. The versatility of this compound allows for the rapid generation of diverse chemical libraries for screening against various biological targets.

Potential Therapeutic Areas

Derivatives of this compound have the potential to be explored for a range of therapeutic applications, including:

-

Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs.[3]

-

Oncology: The ability to generate complex biaryl structures via Suzuki coupling opens avenues for the synthesis of potential kinase inhibitors and other anticancer agents.[4][5]

-

Infectious Diseases: The piperidine scaffold can be functionalized to develop novel antibacterial and antiviral agents.[4]

Structure-Activity Relationship (SAR) Studies

The two reactive sites on this compound provide an excellent platform for systematic SAR studies.

| Modification Site | Potential Impact on Biological Activity |

| Piperidine Nitrogen | Modulation of basicity, lipophilicity, and hydrogen bonding capacity. Introduction of groups to interact with specific receptor pockets. |

| 4-position of the Phenyl Ring | Introduction of diverse substituents to explore electronic and steric effects. Formation of biaryl systems to extend the molecular scaffold and target larger binding sites. |

Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Aromatic Protons | 7.45-7.63 |

| Methine Proton (CH-N) | 5.76 |

| ¹³C NMR | |

| Aromatic Carbons | 126.5, 130.0, 130.2, 132.3 |

| C-Br | 122.3 (estimated) |

| Methine Carbon (CH-N) | 61.3 |

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two orthogonal reactive sites—the piperidine nitrogen and the aryl bromide—offer chemists a powerful tool for the construction of complex molecular architectures. The potential for generating diverse libraries of compounds makes it an attractive starting point for drug discovery programs targeting a wide array of diseases. Further exploration of the chemistry and biological activities of derivatives of this compound is warranted and holds significant promise for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Bromophenyl)piperidine via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2]

Introduction

The 2-arylpiperidine scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of such structures, offering mild reaction conditions and tolerance to a wide range of functional groups.[1][2] This protocol details the synthesis of this compound in a three-step process:

-

Suzuki-Miyaura Coupling: Reaction of N-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester with 1,4-dibromobenzene.

-

Hydrogenation: Reduction of the tetrahydropyridine ring to a piperidine ring.

-

Deprotection: Removal of the Boc protecting group to yield the final product.

Reaction Scheme

Caption: Overall synthetic route to this compound.

Experimental Protocols

Materials and Equipment

-

N-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester

-

1,4-dibromobenzene

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Palladium on carbon (10 wt. %)

-

Hydrogen gas (H₂)

-

Ethanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Step 1: Suzuki-Miyaura Coupling

This procedure is adapted from established methods for the Suzuki-Miyaura coupling of tetrahydropyridine-2-boronic acid pinacol esters with aryl bromides.[3]

Caption: Workflow for the Suzuki-Miyaura coupling step.

Protocol:

-

To an oven-dried round-bottom flask, add N-Boc-1,4,5,6-tetrahydropyridine-2-boronic acid pinacol ester (1.0 equiv), 1,4-dibromobenzene (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

-

Seal the flask with a septum and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes.

-

Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) via syringe. The solution should be degassed by bubbling the inert gas through it for a further 15 minutes.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-2-(4-bromophenyl)-1,2,5,6-tetrahydropyridine.

Step 2: Hydrogenation

Protocol:

-

Dissolve the product from Step 1 in ethanol in a suitable flask.

-

Add a catalytic amount of 10% Pd/C (approximately 10 mol %).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with stirring at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-2-(4-bromophenyl)piperidine, which can be used in the next step without further purification if sufficiently pure.

Step 3: Deprotection

Protocol:

-

Dissolve the N-Boc-2-(4-bromophenyl)piperidine in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

If necessary, purify the product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

The following tables summarize typical results for the synthesis.

Table 1: Optimized Reaction Conditions and Yield for Suzuki Coupling

| Entry | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 18 | 85 |

| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 24 | 72 |

| 3 | Pd(OAc)₂ (3) / SPhos (6) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 16 | 91 |

Table 2: Overall Yields for the Synthesis of this compound

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |

| 1 | N-Boc-2-(4-bromophenyl)-1,2,5,6-tetrahydropyridine | N-Boc-tetrahydropyridine boronic ester | 85-91 | >95 |

| 2 | N-Boc-2-(4-bromophenyl)piperidine | Product of Step 1 | >95 (quantitative) | >95 |

| 3 | This compound | Product of Step 2 | 90-95 | >98 |

| Overall | This compound | ~73-82 | >98 |

Conclusion

The described three-step synthesis provides a reliable and efficient method for producing this compound. The key Suzuki-Miyaura coupling step is high-yielding and utilizes commercially available reagents. Subsequent hydrogenation and deprotection steps proceed smoothly to afford the final product in good overall yield and high purity. This protocol is suitable for laboratory-scale synthesis and can be adapted for the production of various 2-arylpiperidine derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for N-Alkylation of 2-(4-Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 2-(4-Bromophenyl)piperidine, a key synthetic transformation for the development of novel therapeutic agents. The functionalization of the piperidine nitrogen is crucial for modulating the pharmacological properties of this important scaffold. Two robust and widely applicable methods are presented: Direct N-Alkylation with alkyl halides and N-Alkylation via Reductive Amination.

Introduction

The this compound moiety is a significant structural motif in medicinal chemistry. N-alkylation of the secondary amine in the piperidine ring allows for the introduction of a diverse range of substituents, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. The choice between direct alkylation and reductive amination depends on the desired alkyl group, the stability of the reagents, and the desired reaction conditions.

Direct N-alkylation is a straightforward method involving the reaction of the amine with an alkyl halide in the presence of a base.[1] However, this method can sometimes lead to the formation of quaternary ammonium salts as byproducts.[1][2] Reductive amination offers a milder and often more selective alternative.[1] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction.[1][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for iminium ions over carbonyl compounds.[1]

Methods and Protocols

Two primary methods for the N-alkylation of this compound are detailed below.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide and a base. This method is suitable for introducing simple alkyl groups like methyl, ethyl, and benzyl.

Workflow for Direct N-Alkylation

Caption: Workflow for the direct N-alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))[1][2]

-

Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))[1][2]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

-

Add the base (1.5-2.0 eq). For K₂CO₃, ensure it is finely powdered and dry.[1]

-

Stir the mixture at room temperature.

-

Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture. For highly reactive alkyl halides, the addition should be done at 0 °C to control the reaction.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.[1]

-

Upon completion, filter the reaction mixture if a solid base like K₂CO₃ was used.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a carbonyl compound using sodium triacetoxyborohydride. This method is particularly useful for introducing a wider variety of alkyl groups and for substrates that are sensitive to the conditions of direct alkylation.

Workflow for N-Alkylation via Reductive Amination

Caption: Workflow for N-alkylation via reductive amination.

Materials:

-

This compound

-

Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

-

Optional: Acetic acid (AcOH) as a catalyst for less reactive ketones

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.

-

If using a less reactive ketone, a catalytic amount of acetic acid can be added.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically exothermic.[1]

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated this compound.

Data Presentation

The following tables summarize typical quantitative data for the N-alkylation of this compound based on the described protocols. These are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Direct N-Alkylation of this compound

| Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | MeCN | 6 | 85 |

| Ethyl Bromide | DIPEA | DMF | 12 | 78 |

| Benzyl Bromide | K₂CO₃ | MeCN | 8 | 92 |

Table 2: N-Alkylation of this compound via Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Formaldehyde (37% in H₂O) | NaBH(OAc)₃ | DCE | 4 | 90 |

| Benzaldehyde | NaBH(OAc)₃ | DCM | 12 | 88 |

| Acetone | NaBH(OAc)₃ | DCE | 24 | 75 |

Troubleshooting and Safety

-

Over-alkylation in Protocol 1: To minimize the formation of quaternary ammonium salts, the alkyl halide should be added slowly and the stoichiometry carefully controlled.[1][2] Using a hindered base like DIPEA can also be beneficial.

-

Low Yields in Protocol 2: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the reducing agent. For less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid can improve the rate of iminium ion formation.

-

Purification Challenges: Piperidine derivatives can sometimes be challenging to purify by silica gel chromatography due to their basicity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.

-

Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Alkyl halides and borohydride reagents are toxic and should be handled with care.

References

Application Notes and Protocols: Utilizing 2-(4-Bromophenyl)piperidine as a Versatile Precursor for Novel Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel ligands using 2-(4-bromophenyl)piperidine as a key precursor. This versatile building block offers a scaffold for developing potent and selective ligands targeting crucial central nervous system (CNS) receptors, such as sigma (σ) and opioid receptors. The protocols outlined below detail the derivatization of the 4-bromophenyl moiety via palladium-catalyzed cross-coupling reactions and the subsequent pharmacological characterization of the synthesized compounds.

Introduction

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for designing ligands that interact with high affinity and selectivity with their biological targets. Specifically, the 2-phenylpiperidine substructure is a recognized pharmacophore for ligands of various CNS receptors.

This compound serves as an excellent starting material for generating a library of diverse ligands. The bromine atom on the phenyl ring provides a reactive handle for introducing a wide range of chemical functionalities through well-established and robust synthetic methodologies, primarily the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[5][6][7][8] This allows for systematic exploration of the structure-activity relationships (SAR) by modifying the aryl group at the 4-position of the phenyl ring, which can significantly influence receptor affinity, selectivity, and functional activity.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of this compound is readily achieved through palladium-catalyzed cross-coupling reactions. These methods are favored for their broad substrate scope, functional group tolerance, and generally high yields.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of the phenyl ring of the precursor and a variety of aryl or heteroaryl boronic acids or esters.[8][9][10] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in potent receptor ligands.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 4-position of the phenyl ring.[5][6][7][11] This modification is particularly useful for designing ligands that can engage in hydrogen bonding or ionic interactions with the target receptor.

Target Receptors and Signaling Pathways

Derivatives of this compound have shown significant promise as ligands for sigma and opioid receptors, both of which are implicated in a range of neurological and psychiatric disorders.

Sigma-1 (σ₁) Receptor

The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It is involved in modulating various signaling pathways, including calcium signaling, ion channel function, and neuronal survival.[12] Ligands targeting the σ₁ receptor are being investigated for their potential in treating pain, neurodegenerative diseases, and psychiatric disorders.[13][14]

Mu (μ) Opioid Receptor

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that mediates the analgesic effects of opioids like morphine.[15] Activation of the μ-opioid receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in a decrease in neuronal excitability.[16] The development of novel μ-opioid receptor agonists with improved side-effect profiles is a major goal in pain management research.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3 equivalents)

-

1,4-Dioxane/Water (4:1 mixture), degassed

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed 1,4-dioxane/water mixture (5 mL) to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-arylphenyl)piperidine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene, degassed

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 mmol).

-

In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed anhydrous toluene (5 mL) to the flask.

-

Transfer the toluene solution to the Schlenk tube containing the sodium tert-butoxide.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-aminophenyl)piperidine derivative.

Protocol 3: Radioligand Binding Assay for Sigma-1 (σ₁) and Mu (μ) Opioid Receptors

This protocol outlines a general procedure for determining the binding affinity of newly synthesized ligands for the σ₁ and μ-opioid receptors.[1][17][18][19][20]

Materials:

-

Cell membranes expressing the human σ₁ or μ-opioid receptor

-

Radioligand: --INVALID-LINK---pentazocine for σ₁ receptors or [³H]DAMGO for μ-opioid receptors

-